An In-depth Technical Guide to the Chemical Structure and Thermodynamic Properties of Zinc Butylxanthate
An In-depth Technical Guide to the Chemical Structure and Thermodynamic Properties of Zinc Butylxanthate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of zinc butylxanthate, a compound of significant interest in various chemical and industrial applications. This document moves beyond a simple recitation of facts to offer an in-depth analysis of its chemical structure and thermodynamic characteristics, grounded in established scientific principles and experimental data. The content herein is curated to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.
Molecular Architecture: Unveiling the Structure of Zinc Butylxanthate
Zinc butylxanthate, with the general formula Zn(S₂COC₄H₉)₂, is a coordination complex centered around a zinc ion. Understanding its structure is fundamental to elucidating its reactivity and physical properties.
Chemical Composition and Connectivity
The molecular formula of zinc butylxanthate is C₁₀H₁₈O₂S₄Zn, and it has a molecular weight of approximately 363.91 g/mol [1][2]. The structure consists of a central zinc(II) ion (Zn²⁺) coordinated to two butylxanthate ligands (C₄H₉OCS₂⁻)[1][2]. The butylxanthate ligand is derived from butanol, carbon disulfide, and a base.
The connectivity, as inferred from spectroscopic data and the chemistry of related compounds, involves the zinc ion being bonded to the sulfur atoms of the butylxanthate ligands. Each butylxanthate ligand has two sulfur atoms that can potentially coordinate to the metal center.
-
SMILES: CCCCOC(=S)[S-].CCCCOC(=S)[S-].[Zn+2][1]
-
InChI: InChI=1S/2C5H10OS2.Zn/c21-2-3-4-6-5(7)8;/h22-4H2,1H3,(H,7,8);/q;;+2/p-2[1]
-
CAS Number: 150-88-9[3]
Spectroscopic Characterization
Spectroscopic techniques are invaluable in confirming the structure of zinc butylxanthate.
-
Infrared (IR) Spectroscopy: IR spectra of zinc butylxanthate show characteristic absorption bands. Key vibrations include those corresponding to C-H stretching in the butyl group, C-O-C stretching, and C=S and C-S stretching vibrations within the xanthate moiety[4][5]. The positions of these bands provide evidence for the coordination of the sulfur atoms to the zinc ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the butyl group. The chemical shifts and splitting patterns of the proton signals are consistent with a CH₃-CH₂-CH₂-CH₂-O- fragment[4].
Three-Dimensional Arrangement: Insights from a Related Structure
In this related structure, the zinc(II) ion is coordinated by two sulfur atoms from two separate xanthate ligands and two nitrogen atoms from a chelating diamine ligand, resulting in a distorted tetrahedral geometry around the zinc center[6][7]. It is plausible that in the absence of other coordinating ligands, zinc butylxanthate could adopt a structure where the zinc ion is coordinated by four sulfur atoms from the two bidentate butylxanthate ligands, also likely resulting in a tetrahedral or a distorted tetrahedral geometry. The two sulfur atoms of each xanthate ligand can act as a bidentate chelating agent, forming a four-membered ring with the zinc ion.
Thermodynamic Properties and Thermal Behavior
The thermodynamic properties of zinc butylxanthate govern its stability and decomposition pathways, which are critical for its practical applications.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to investigate the thermal stability of zinc butylxanthate[4][5].
TGA reveals that zinc butylxanthate undergoes decomposition in a multi-stage process. The initial decomposition typically begins at temperatures around 130°C and is complete by approximately 160°C[5]. This decomposition is an endothermic process as indicated by DTA[5]. The final residue of the thermal decomposition is often zinc sulfide (ZnS) or zinc sulfate (ZnSO₄), depending on the atmosphere in which the decomposition is carried out[5].
The melting point of zinc butylxanthate has been reported to be 107 °C[5].
Fundamental Thermodynamic Parameters: An Area for Further Investigation
Experimental values for the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard molar entropy (S°) of solid zinc butylxanthate are not well-documented in the scientific literature.
However, theoretical studies using density functional theory (DFT) have been conducted on the complexation of Zn²⁺ ions with alkyl xanthate ligands in aqueous solutions[3]. These studies indicate that the formation of zinc-xanthate complexes is an exothermic and spontaneous process, characterized by negative enthalpy and Gibbs free energy changes[3]. While these calculations provide valuable insights into the thermodynamics of the coordination process, they do not represent the standard thermodynamic properties of the isolated solid compound.
The estimation of enthalpies of formation for organometallic compounds can be approached through quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with the thermochemical data[4][8]. However, the application of these methods requires specialized computational tools and access to extensive databases.
Experimental Protocols
The synthesis and characterization of zinc butylxanthate involve well-established laboratory procedures.
Synthesis of Zinc Butylxanthate
The synthesis of zinc butylxanthate is typically a two-step process[4][9]:
Step 1: Formation of Potassium Butylxanthate
-
To a flask equipped with a magnetic stirrer, add equimolar amounts of n-butanol (C₄H₉OH) and potassium hydroxide (KOH).
-
Stir the mixture until the KOH is completely dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of carbon disulfide (CS₂) to the cooled mixture while stirring continuously. The reaction is exothermic.
-
Continue stirring until the formation of a yellowish precipitate of potassium butylxanthate is complete.
Step 2: Formation of Zinc Butylxanthate
-
Dissolve the prepared potassium butylxanthate in a suitable solvent, such as water.
-
In a separate beaker, prepare an aqueous solution of zinc chloride (ZnCl₂).
-
Slowly add the zinc chloride solution to the potassium butylxanthate solution with constant stirring.
-
A pale-yellow precipitate of zinc butylxanthate will form immediately.
-
Isolate the precipitate by filtration, wash it thoroughly with water to remove any unreacted salts, and then dry it under vacuum.
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
The thermal analysis of zinc butylxanthate can be performed using a simultaneous TGA/DTA instrument.
-
Accurately weigh a small amount of the dried zinc butylxanthate sample (typically 5-10 mg) into an inert crucible (e.g., alumina).
-
Place the crucible in the TGA/DTA instrument.
-
Heat the sample from ambient temperature to a final temperature of around 600-800°C at a controlled heating rate (e.g., 10°C/min).
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.
-
The instrument records the mass of the sample as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve) simultaneously.
Conclusion and Future Directions
This guide has provided a detailed overview of the chemical structure and thermodynamic properties of zinc butylxanthate based on the current scientific literature. While its molecular formula, connectivity, and thermal behavior are well-characterized, a definitive single-crystal X-ray structure remains to be elucidated. Such a study would provide precise bond lengths and angles, confirming the coordination geometry around the zinc center and offering a deeper understanding of its structure-property relationships.
Furthermore, the experimental determination of fundamental thermodynamic parameters such as the standard enthalpy and Gibbs free energy of formation would be of great value for thermodynamic modeling and reaction engineering. Future research efforts could focus on these areas to provide a more complete picture of this important chemical compound.
References
- Palaty, S., Devi, P. V., & Honey, J. (2009). Studies on the Optimisation of the Preparation Method and the Characterisation of Zinc Butyl Xanthate. Progress in Rubber, Plastics and Recycling Technology, 25(3), 187-198.
-
Global Substance Registration System (GSRS). ZINC BUTYLXANTHATE. [Link]
- da Piedade, M. E. M., & da Silva, M. D. M. C. R. (2008). Estimation of enthalpies of formation of organometallic compounds from their molecular structures. Journal of Organometallic Chemistry, 693(17), 2879-2886.
-
PubChem. Zinc butyl xanthate. [Link]
- Qadir, D., & Dege, N. (2019). Crystal structure and DFT study of a zinc xanthate complex.
- de Miranda, L. F. P., da Silva, A. C. S., de Oliveira, B. G., & de Faria, G. B. (2023). Theoretical studies of Zn2+ complexes with alkyl xanthate ligands: a thermochemical, electronic energy decomposition, and natural bond orbital analysis. Journal of Molecular Modeling, 29(7), 209.
- Palaty, S., & Joseph, R. (2007). Studies on Synthesis and Characterisation of Zinc Butyl Xanthate and its Room Temperature Curing Property in Natural Rubber. Progress in Rubber, Plastics and Recycling Technology, 23(3), 195-208.
-
ResearchGate. A thermogram of zinc butyl xanthate. [Link]
-
Cheméo. zinc (CAS 7440-66-6). [Link]
-
Drugfuture. ZINC BUTYLXANTHATE. [Link]
-
Study.com. How to Find Standard Gibbs Free Energy of Reaction from Standard Gibbs Free Energies of Formation. [Link]
-
OCR. Entropy. [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
PubMed. Crystal structure and DFT study of a zinc xanthate complex. [Link]
-
MDPI. Application of Quantum Chemistry in the Study of Flotation Reagents. [Link]
-
Wikipedia. Standard Gibbs free energy of formation. [Link]
-
ResearchGate. Estimation of enthalpies of formation of organometallic compounds from their molecular structures. [Link]
-
MDPI. Room-Temperature Synthesis of ZnS Nanoparticles Using Zinc Xanthates as Molecular Precursors. [Link]
-
MDPI. Study on Phase Transfer Catalyst Used in the Synthesis of Sodium Isobutyl Xanthate. [Link]
-
ResearchGate. Studies on the Optimisation of the Preparation Method and the Characterisation of Zinc Butyl Xanthate. [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Theoretical studies of Zn2+ complexes with alkyl xanthate ligands: a thermochemical, electronic energy decomposition, and natural bond orbital analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. insilico.eu [insilico.eu]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and DFT study of a zinc xanthate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure and DFT study of a zinc xanthate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
